Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiophene-3-carboxylate is a thiophene-based compound characterized by:
- A tert-butyl-substituted benzamido group at position 2 of the thiophene ring.
- A phenyl substituent at position 4.
- An ethyl ester at position 2.
This structure combines steric bulk (tert-butyl), aromaticity (phenyl), and ester functionality, making it a candidate for applications in medicinal chemistry or materials science. Its properties are influenced by the electronic effects of substituents and their spatial arrangement.
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-5-28-23(27)20-19(16-9-7-6-8-10-16)15-29-22(20)25-21(26)17-11-13-18(14-12-17)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKZVFIIWLFAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Formation of the Benzamido Group: The benzamido group is typically formed by reacting the thiophene derivative with a benzoyl chloride derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate
Key Structural Differences :
- Position 2 : 4-Chlorobenzamido group (electron-withdrawing Cl) vs. 4-tert-butylbenzamido (electron-donating tert-butyl).
- Position 4 : 2-Methylpropyl (branched alkyl) vs. phenyl (aromatic).
Implications :
- In contrast, the tert-butyl group provides steric shielding and lipophilicity.
- Solubility: The 2-methylpropyl substituent may reduce crystallinity compared to the planar phenyl group, improving solubility in nonpolar solvents.
- Biological Activity : The chloro substituent could alter binding affinity to biological targets, while the tert-butyl group might enhance membrane permeability.
Ethyl 2-(3-Oxobutanoylamino)-4-phenylthiophene-3-carboxylate
Key Structural Differences :
- Position 2: 3-Oxobutanoylamino (ketone-containing acyl group) vs. 4-tert-butylbenzamido.
Implications :
- Metabolic Stability : The tert-butyl group in the target compound may confer resistance to oxidative metabolism compared to the labile ketone moiety.
- Synthetic Routes : Both compounds likely utilize similar amidation strategies, but the tert-butylbenzamido group requires additional steps for tert-butyl introduction (e.g., Friedel-Crafts alkylation).
Ethyl 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Key Structural Differences :
- Position 2: Amino group (-NH2) vs. benzamido (-NHCO-).
- Position 4 : 4-tert-Butylphenyl (same as target compound).
Implications :
- Reactivity: The amino group is more nucleophilic, making this compound a precursor for further functionalization (e.g., acylation to form the target benzamido derivative).
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The tert-butyl group in the target compound may complicate synthesis due to steric hindrance during benzamido formation, as seen in analogous protocols .
- Material Science Applications : The phenyl and tert-butyl groups could promote π-π stacking and hydrophobic interactions, useful in organic semiconductors or coatings.
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